Increased Hydrogen-Bond Donor Count Relative to Mono-Hydroxy and Deoxy Analogs
The target compound possesses two hydroxyl groups at the C4 position (gem-diol), providing two hydrogen-bond donor (HBD) sites, compared to a single HBD in 1-benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one (CAS 1914929-29-5) and zero HBDs in 1-benzyl-3,3-difluoropyrrolidin-2-one (CAS 1056650-06-6) . This structural difference is quantifiable: the target compound has a HBD count of 2, the mono-hydroxy analog has 1, and the deoxy analog has 0. In medicinal chemistry campaigns, HBD count directly influences membrane permeability, solubility, and target engagement as captured by commonly used drug-likeness filters (e.g., Lipinski Rule of 5) [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (two C4–OH groups as gem-diol) |
| Comparator Or Baseline | Mono-hydroxy analog (CAS 1914929-29-5): 1 HBD; Deoxy analog (CAS 1056650-06-6): 0 HBD |
| Quantified Difference | Target minus mono-hydroxy: +1 HBD; Target minus deoxy analog: +2 HBD |
| Conditions | Structural comparison based on molecular formula and connectivity (C11H11F2NO3 vs. C11H11F2NO2 vs. C11H11F2NO) |
Why This Matters
This governs solubility and permeability trade-offs critical for fragment-based screening or prodrug design where C4 oxidation state tuning is essential.
- [1] Lipinski, C. A.; et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
